molecular formula C24H26ClN5O3S B2927065 N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116038-32-4

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2927065
CAS No.: 1116038-32-4
M. Wt: 500.01
InChI Key: ITYGSXJLGKYLMQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, piperazine, pyrazine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-chloro-2-methoxyaniline and 2-methoxyphenylpiperazine. These intermediates are then subjected to further reactions involving pyrazine and sulfanyl groups under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings or piperazine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives, piperazine-containing molecules, or pyrazine-based compounds. Examples could be:

  • N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide
  • 2-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazine
  • N-(5-chloro-2-methoxyphenyl)acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-20-8-7-17(25)15-18(20)28-22(31)16-34-24-23(26-9-10-27-24)30-13-11-29(12-14-30)19-5-3-4-6-21(19)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGSXJLGKYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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